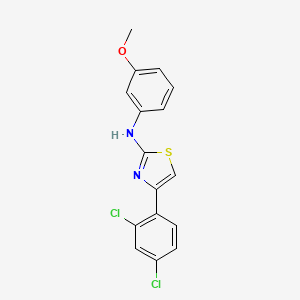

4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

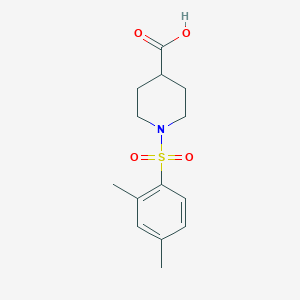

The compound "4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, where such derivatives are often explored for their biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, was achieved by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF . This process likely involves a cascade of reactions including cyclization, isomerization, and heterocyclization, followed by aromatization. Although the exact synthesis of "4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using FT-IR, NMR, HRMS, and X-ray diffraction . The compound crystallized in the orthorhombic space group with specific unit cell parameters. Density functional theory (DFT) calculations can be used to predict the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for understanding the reactivity and interaction of the molecule with other entities .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. The kinetics and mechanisms of reactions involving thiazole derivatives, such as those with alicyclic amines, have been studied . These reactions can proceed through the formation of zwitterionic or anionic intermediates, with the rate of reaction influenced by the electron-withdrawing or donating effects of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, including their crystal structure, stability, and electronic properties, can be assessed using a combination of experimental and theoretical methods. Hirshfeld surface analysis can provide insights into the intermolecular interactions within the crystal structure, which contribute to the stability of the compound . The electronic absorption spectra can be predicted using time-dependent DFT calculations, and the frontier molecular orbital analysis can help in understanding the molecule's stability and reactivity .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents has been studied, demonstrating moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Similar research on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives further supports the antimicrobial potential of related compounds (Bektaş et al., 2007).

Corrosion Inhibition

- A study on the corrosion inhibition performances of some thiazole and thiadiazole derivatives against the corrosion of iron through quantum chemical and molecular dynamics simulation studies highlighted the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).

Anticancer Activity

- Novel thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives have been synthesized and evaluated for their in-vitro anticancer activities, showing promising results against human tumor cell lines (Tiwari et al., 2016). Another study on the design, synthesis, and anticancer evaluation of thiazol-4-amine derivatives also reported good to moderate activity on cancer cell lines (Yakantham et al., 2019).

Environmental Applications

- Research on environmentally friendly fabrication methods for tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water exemplifies the application of related chemical compounds in addressing environmental concerns (Zhou et al., 2018).

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c1-21-12-4-2-3-11(8-12)19-16-20-15(9-22-16)13-6-5-10(17)7-14(13)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHOZDBOSVKLDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)

![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2541499.png)

![(5Z)-2-(4-methylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2541504.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)